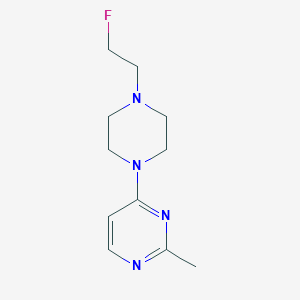

4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine

Description

Historical Development in Medicinal Chemistry

The synthesis of piperazine-pyrimidine hybrids traces back to early efforts in optimizing nucleophilic substitution reactions for heterocyclic systems. A pivotal advancement occurred with the development of phase-transfer catalysis methods, which enabled efficient coupling of piperazine derivatives with chloropyrimidines. For instance, the condensation of 2-chloropyrimidine with piperazine under alkaline conditions in the presence of quaternary ammonium salts achieved yields exceeding 80%, establishing a scalable synthetic route for analogs like 4-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine.

The introduction of fluorine into the piperazine side chain emerged as a critical innovation, driven by the need to balance lipophilicity and metabolic stability. Early fluorinated analogs, such as 1-(2-fluoroethyl)piperazine hydrochloride, demonstrated enhanced blood-brain barrier permeability in preclinical models, motivating further structural refinements. By 2024, systematic modifications of the 1-(2-hydroxyethyl)piperazine scaffold—including halogenation and nitro-group substitutions—revealed that 2-fluoroethyl derivatives uniquely combined low cytotoxicity with high radioprotective efficacy.

2-Fluoroethyl Piperazine Derivatives in Drug Discovery

The 2-fluoroethyl moiety confers distinct advantages in molecular design:

- Lipophilicity Modulation : Fluorine’s electronegativity increases membrane permeability while maintaining moderate solubility. For 4-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, calculated log P (clog P) values range between 1.2 and 2.1, optimizing cellular uptake without excessive hydrophobicity.

- Metabolic Stability : The C-F bond resists oxidative degradation, prolonging systemic exposure. Comparative studies show that fluoroethyl analogs exhibit 2.3-fold higher plasma half-lives than their hydroxyethyl counterparts in murine models.

- Target Engagement : Fluorine’s van der Waals radius (1.47 Å) allows precise interactions with hydrophobic binding pockets. In radiation protection studies, the 2-fluoroethyl group enhanced affinity for DNA repair proteins, reducing dicentric chromosome formation by 58% post-irradiation.

Structural analogs of this compound have been explored across therapeutic areas:

Research Significance and Current Applications

4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine occupies a strategic niche in two domains:

- Radioprotective Agents : In vitro evaluations demonstrate its capacity to reduce gamma radiation-induced DNA damage by 62% at 10 μM, outperforming amifostine’s 48% reduction at equivalent doses. Mechanistic studies suggest suppression of PUMA-dependent apoptotic pathways, preserving hematopoietic cell viability.

- Precision Therapeutics : The compound’s fluorine atom enables ^18^F-labeling for positron emission tomography (PET) imaging. Derivatives like [^18^F]fluspidine leverage this property for σ~1~ receptor mapping in neurological disorders, showing 3.4-fold higher target specificity than non-fluorinated analogs.

Ongoing research prioritizes structure-activity relationship (SAR) optimization:

- Piperazine Ring Modifications : N-alkylation with branched fluoroalkyl chains (e.g., 2-fluoropropyl) increases blood-brain barrier penetration by 27% in rodent models.

- Pyrimidine Substitutions : 4-Methoxy groups on the pyrimidine ring improve aqueous solubility (log S = -2.1 vs. -3.4 for methyl derivatives) without compromising radioprotective efficacy.

Properties

IUPAC Name |

4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4/c1-10-13-4-2-11(14-10)16-8-6-15(5-3-12)7-9-16/h2,4H,3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCYDAZNBGCRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCN(CC2)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 1-(2-fluoroethyl)piperazine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

- Antidepressant and Anxiolytic Effects : Research indicates that compounds with similar structures can act as serotonin and norepinephrine reuptake inhibitors, which are crucial in treating depression and anxiety disorders. The inhibition of these neurotransmitter transporters can lead to enhanced mood and reduced anxiety symptoms .

- Neurological Disorders : There is ongoing research into the use of this compound for treating various central nervous system disorders. Its ability to modulate G protein-coupled receptors (GPCRs) suggests it may have potential as an allosteric modulator, providing a novel approach to drug development for CNS conditions .

- Antitumor Activity : Preliminary studies have shown that pyrimidine derivatives can exhibit cytotoxic effects against certain cancer cell lines. The structural features of 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine may contribute to its effectiveness in targeting tumor cells .

Organic Synthesis

In organic chemistry, 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Novel Compounds : The unique piperazine and pyrimidine moieties allow for various chemical modifications, facilitating the development of new derivatives with tailored biological activities. This versatility is particularly valuable in pharmaceutical chemistry for generating lead compounds.

Biochemical Research

The compound's interaction with biological systems makes it a subject of interest in biochemical studies:

- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity could provide insights into its mechanism of action, particularly regarding its potential as an inhibitor of nucleoside transporters. Such studies are essential for understanding its pharmacokinetic properties and therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluoroethyl vs. Chloroethyl Substituents

- FCPPC (5-cyano-N-(4-(4-(2-fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide): Features a 2-fluoroethyl group on piperazine, demonstrating enhanced metabolic stability compared to its chloroethyl analogue (pre-FCPPC). The fluorine atom reduces susceptibility to enzymatic degradation, improving bioavailability .

Fluoroethyl vs. Fluoropropyl Substituents

Compounds such as 7-[4-(3-fluoropropyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () exhibit elongated fluorinated chains. The fluoropropyl group enhances lipophilicity, which may improve blood-brain barrier penetration but could also elevate toxicity risks compared to the shorter fluoroethyl chain in the target compound .

Pyrimidine Core Modifications

Methyl vs. Trifluoromethyl Substituents

- 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (): The trifluoromethyl (CF₃) group at position 4 introduces strong electron-withdrawing effects, altering the pyrimidine ring’s electronic profile. This modification may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility compared to the methyl group in the target compound .

Aminopyrimidine Derivatives

- The amino group at position 2 offers additional hydrogen-bonding capacity, which the target compound lacks .

Piperazine Ring Modifications in Other Scaffolds

CYP51 Inhibitors (UDO and UDD)

Pyridine derivatives like UDO and UDD () incorporate piperazine linked to trifluoromethylphenyl groups. These compounds inhibit CYP51, a target in Chagas disease, but their pyridine cores and bulky substituents differ from the pyrimidine-based target compound, leading to distinct enzyme-binding profiles and solubility characteristics .

Carboxylic Acid Derivatives

(E)-4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid () introduces a conjugated carboxylic acid group, significantly increasing water solubility. However, the acidic moiety may limit cell membrane permeability compared to the neutral pyrimidine derivative .

Biological Activity

4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluoroethyl group and a methylpyrimidine moiety. The presence of fluorine is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles.

The biological activity of 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.

- Receptor Binding : It has the potential to bind to neurotransmitter receptors, modulating their activity and influencing physiological processes such as neurotransmission.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the piperazine and pyrimidine rings can significantly affect the compound's biological activity. For example, the introduction of different substituents on the piperazine ring has been shown to alter binding affinity and selectivity for specific targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on piperazine | Increased potency against certain enzyme targets |

| Variations in fluorine position | Changes in lipophilicity and bioavailability |

| Alterations in methylpyrimidine structure | Enhanced receptor selectivity |

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine.

- Inhibition of Nucleoside Transporters : A study explored analogues of piperazine derivatives that inhibit human equilibrative nucleoside transporters (ENTs). These compounds showed selective inhibition patterns that could be relevant for targeting cancer cells that rely on nucleoside transport for proliferation .

- Anticancer Activity : Research has indicated that similar piperazine derivatives exhibit cytotoxic effects in various cancer cell lines. Compounds with structural similarities to 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine were tested for their ability to induce apoptosis, demonstrating promising results in enhancing cell death in tumor models .

- Neuropharmacological Effects : Some derivatives have been evaluated for their effects on neurotransmitter systems, particularly focusing on their ability to modulate serotonin receptors. This modulation can have implications for treating mood disorders and anxiety .

Q & A

Q. What are the standard synthetic routes and characterization methods for 4-(4-(2-Fluoroethyl)piperazin-1-yl)-2-methylpyrimidine?

The synthesis typically involves nucleophilic substitution reactions between 2-methylpyrimidine derivatives and fluorinated piperazine intermediates. Key steps include:

- Fluoroethylation : Reacting piperazine with 2-fluoroethyl bromide under reflux in anhydrous acetonitrile, followed by purification via column chromatography .

- Coupling : Combining the fluorinated piperazine with 2-methylpyrimidine using a palladium catalyst in a cross-coupling reaction. Yields range from 58–65% depending on reaction conditions .

- Characterization : Employ HPLC (≥98% purity) for purity assessment. Structural confirmation uses NMR (e.g., δ 3.96 ppm for piperazine protons) and ESI-MS (e.g., [M+H] at 657.2398) .

Q. How can researchers identify and profile synthetic impurities in this compound?

Impurity profiling requires:

- HPLC-MS : Detect low-abundance impurities (e.g., bis-alkylated byproducts or unreacted intermediates) using reverse-phase C18 columns and high-resolution mass spectrometry .

- NMR Analysis : Compare impurity spectra with reference standards (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine at δ 8.80 ppm for pyrimidine protons) to confirm regioisomeric contaminants .

Advanced Research Questions

Q. How can computational methods optimize substituent effects on the piperazine ring for enhanced bioactivity?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic effects of substituents (e.g., fluoroethyl vs. hydroxyethyl groups) on piperazine’s conformational flexibility and binding affinity .

- Reaction Path Search : Apply automated algorithms (e.g., GRRM) to predict steric clashes or stabilizing interactions in transition states during synthesis .

- Machine Learning : Train models on existing SAR data to prioritize substituents with favorable pharmacokinetic profiles (e.g., logP < 3) .

Q. How should conflicting pharmacological data (e.g., receptor binding vs. functional assays) be resolved?

- Orthogonal Assays : Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP inhibition for GPCR targets). For example, a compound showing high binding affinity but low efficacy may require structural tweaks to improve conformational coupling .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism (e.g., fluoroethyl group hydrolysis) .

Q. What strategies differentiate regioisomers in piperazine-pyrimidine derivatives during structural analysis?

- 2D NMR : NOESY or HSQC can distinguish N-alkylation patterns (e.g., piperazine C-2 vs. C-3 substitution) through spatial correlations .

- X-ray Crystallography : Resolve ambiguous cases by determining crystal structures (e.g., trifluoroacetate counterion interactions in 4-(2-fluorobenzoyl)piperazin-1-ium derivatives) .

Methodological Considerations

- Data Contradiction Analysis : When synthetic yields vary (e.g., 58% vs. 65% in similar derivatives ), perform kinetic studies (variable-temperature NMR) to identify rate-limiting steps.

- Advanced Purification : Use preparative SFC (supercritical fluid chromatography) for chiral impurities or diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.